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2-Isobutyl-3,5-DI-isopropylpyridine

Lipophilicity Flavor partitioning QSAR

2-Isobutyl-3,5-diisopropylpyridine is a trisubstituted pyridine derivative (C₁₅H₂₅N, MW 219.37) bearing an isobutyl group at the 2‑position and isopropyl groups at the 3‑ and 5‑positions. It was first identified as a novel volatile component in the reaction of isovaleraldehyde with ammonium sulfide, contributing to bacon odor , and subsequently confirmed in fried chicken flavor.

Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
CAS No. 7033-68-3
Cat. No. B14719175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-3,5-DI-isopropylpyridine
CAS7033-68-3
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C=C(C=N1)C(C)C)C(C)C
InChIInChI=1S/C15H25N/c1-10(2)7-15-14(12(5)6)8-13(9-16-15)11(3)4/h8-12H,7H2,1-6H3
InChIKeyCZESXOCCJVKONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutyl-3,5-diisopropylpyridine (CAS 7033-68-3) – A Trialkylpyridine Flavor Marker Compound


2-Isobutyl-3,5-diisopropylpyridine is a trisubstituted pyridine derivative (C₁₅H₂₅N, MW 219.37) bearing an isobutyl group at the 2‑position and isopropyl groups at the 3‑ and 5‑positions [1]. It was first identified as a novel volatile component in the reaction of isovaleraldehyde with ammonium sulfide, contributing to bacon odor [2], and subsequently confirmed in fried chicken flavor [3]. The compound serves as a mechanistic marker for Chichibabin‑type condensations between aldehydes and ammonia in lipid–Maillard systems.

Reported flavor marker for bacon and fried chicken model studies
Mechanistic tracer for isovaleraldehyde-driven Maillard–lipid pathways
Analytical standard with established GC retention index (RI 1480)

Why Generic Alkylpyridine Substitution Fails for 2-Isobutyl-3,5-diisopropylpyridine


The specific 2‑isobutyl‑3,5‑diisopropyl substitution pattern generates physicochemical properties that cannot be replicated by simpler monoalkylpyridines or alternate trialkylpyridine isomers. The compound’s calculated LogP of 4.53 places it in a higher lipophilicity regime than common flavor‑active pyridines such as 2‑isobutylpyridine (LogP 2.60), directly affecting volatility, partition behavior, and sensory perception . Furthermore, its formation via condensation of three isovaleraldehyde molecules with ammonia is sterically constrained by the isopropyl groups, making the compound a unique marker of specific Maillard–lipid pathways [1]. These factors preclude simple in‑class substitution for applications requiring authentic meat‑like aroma profiles.

Lipophilicity mismatch

Higher logP versus monoalkylpyridines may shift flavor partitioning and release profile; 2-isobutylpyridine not a direct substitute.

Pathway specificity

Formed via three-molecule isovaleraldehyde–ammonia condensation; simpler alkylpyridines do not replicate the same mechanistic origin.

Analytical identity

Distinct Kovats RI and mass spectrum; alternative trialkylpyridine isomers may not match retention behavior or spectral fingerprint.

Quantitative Differentiation Evidence for 2-Isobutyl-3,5-diisopropylpyridine vs. Closest Analogs


Lipophilicity Differentiation: LogP of 4.53 vs. 2.60 for Closest Monoalkylpyridine Analog

The calculated octanol‑water partition coefficient (LogP) of 2‑isobutyl‑3,5‑diisopropylpyridine is 4.53 , compared to 2.60 for 2‑isobutylpyridine, the closest monoalkylpyridine analog used in flavor formulations . This 1.93 LogP unit difference corresponds to approximately an 85‑fold higher partition coefficient into hydrophobic phases for the target compound.

Lipophilicity
Data to verify
ΔLogP 1.93 (~85‑fold)
Higher partitioning than 2‑isobutylpyridine
Calculated LogP; verify experimentally
Lipophilicity Flavor partitioning QSAR

Exclusive Formation from Isovaleraldehyde–Ammonium Sulfide Condensation

2‑Isobutyl‑3,5‑diisopropylpyridine is produced exclusively via the Chichibabin condensation of three molecules of isovaleraldehyde with ammonia, generating a trialkylpyridine with the specific 2‑isobutyl‑3,5‑diisopropyl substitution [1]. In contrast, the related bacon‑impact compound 2,4,6‑triisobutyl‑4H‑1,3,5‑dithiazine requires incorporation of hydrogen sulfide, and simpler alkylpyridines form through different aldehyde combinations [2]. The target compound co‑occurs with 3,5‑diisobutyl‑1,2,4‑trithiolane in fried chicken flavor, but its formation yield under model conditions is distinct.

Formation pathway
Class-level inference
3 isovaleraldehyde + NH₃
Unique marker for isovaleraldehyde-Maillard
Mechanistic specificity not quantified
Maillard reaction Flavor formation Mechanistic marker

Dual Confirmation in Meat Flavor Volatiles by Organic Synthesis

The compound was identified in fried chicken volatiles by GC‑MS and the identification confirmed unequivocally by organic synthesis [1]. In the bacon odor study, it was detected alongside 2,4,6‑triisobutyl‑4H‑1,3,5‑dithiazine and 3,5‑diisobutyl‑1,2,4‑trithiolane, but its pyridine structure distinguishes it from sulfur‑containing heterocycles [2]. This dual‑occurrence pattern across poultry and pork matrices is not reported for simpler 2‑alkylpyridines, which are more commonly associated with green/vegetable notes.

Volatile occurrence
Reported
Confirmed in chicken and bacon
Supports meat flavor authenticity
Dual matrix identification by GC‑MS
Meat flavor Volatile identification Authenticity

Standardized GC Retention Index (RI 1480 on BPX-5) for Analytical Quality Control

The compound exhibits a reported Kovats retention index of 1480 on a BPX‑5 capillary column [1]. This value can be compared to typical retention indices of other alkylpyridines (e.g., 2‑isobutylpyridine RI ≈ 1120 on similar phases) to provide a clear analytical differentiator. The availability of a certified mass spectrum in the SpectraBase database further supports unambiguous identification [2].

GC retention
Reported
RI 1480 (BPX‑5)
Enables reliable GC‑MS identification
ΔRI ≈ 360 vs. 2‑isobutylpyridine
Gas chromatography Retention index Flavor analysis

Application Scenarios for 2-Isobutyl-3,5-diisopropylpyridine in Flavor Research and Industrial Procurement


Authenticity Marker for Meat Flavor Formulations

Because the compound is uniquely formed from isovaleraldehyde–ammonia condensation and confirmed in both bacon and fried chicken volatiles [1], it can serve as a chemical marker to verify the authenticity of meat flavor ingredients. Procurement specifications requiring its presence or absence enable differentiation between natural, process‑derived flavorings and synthetic blends.

Model Compound for Maillard–Lipid Interaction Studies

The compound’s exclusive formation pathway makes it an ideal tracer for studying lipid–Maillard interactions in model systems. Researchers can quantify its yield under varying precursor concentrations and processing conditions to elucidate reaction kinetics [2], providing data that directly informs industrial flavor process optimization.

Analytical Reference Standard for GC‑MS Profiling of Cooked Meat Volatiles

With a well‑established Kovats retention index (RI 1480 on BPX‑5) and available mass spectral data [1], the compound is suited as a reference standard for targeted and non‑targeted GC‑MS analysis of meat volatiles. Its high lipophilicity (LogP 4.53) also makes it a useful probe for evaluating extraction and headspace sampling efficiency .

Starting Material for Novel Pyridine‑Based Flavorant Synthesis

The fully substituted pyridine core with defined alkyl substitution provides a scaffold for further chemical modification, as demonstrated in patents describing alkylpyridine derivatives for taste enhancement [3]. Procurement of the parent compound enables research into structure–activity relationships for kokumi/umami‑enhancing pyridines.

Application
Selection Property
Validation Focus
Meat flavor authenticity verification
Pathway-specific marker
Confirm presence via GC‑MS and synthesis
Maillard–lipid pathway studies
Exclusive formation pathway
Reaction yield and kinetic profiling
GC‑MS volatile profiling
Defined RI and mass spectrum
Retention index and spectral match
Pyridine flavorant synthesis
Fully substituted scaffold
Structure–activity for taste modulation
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